Thiocyanic acid, p-aminophenyl ester

Catalog No.
S662357
CAS No.
2987-46-4
M.F
C7H6N2S
M. Wt
150.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiocyanic acid, p-aminophenyl ester

CAS Number

2987-46-4

Product Name

Thiocyanic acid, p-aminophenyl ester

IUPAC Name

(4-aminophenyl) thiocyanate

Molecular Formula

C7H6N2S

Molecular Weight

150.2 g/mol

InChI

InChI=1S/C7H6N2S/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,9H2

InChI Key

NJYFRQQXXXRJHK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)SC#N

Solubility

0.00 M

Canonical SMILES

C1=CC(=CC=C1N)SC#N

Protein Sequencing:

PITC is widely used in the Edman degradation technique, a well-established method for protein sequencing. In this process, PITC reacts with the N-terminal amino group of the protein, forming a covalent bond with the first amino acid. Subsequent cycles of chemical treatment cleave the modified amino acid from the protein chain, allowing its identification. This sequential removal and identification of amino acids enables researchers to determine the complete protein sequence.

Peptide Synthesis:

PITC plays a crucial role in the synthesis of peptides, short chains of amino acids. It serves as a coupling agent, covalently linking two amino acid residues to form a peptide bond. This property allows researchers to build specific peptide sequences for various applications, such as studying protein-protein interactions or developing novel drugs.

Chemical Modification of Proteins:

PITC can be used for targeted chemical modification of proteins. By reacting with specific amino acid side chains containing amine or thiol groups, PITC introduces new functional groups onto the protein. This modification can alter the protein's properties, such as its activity, stability, or solubility, facilitating further research into protein function and structure-activity relationships.

Affinity Chromatography:

PITC finds application in affinity chromatography, a technique used to purify specific biomolecules from complex mixtures. By attaching PITC to a solid support and subsequently reacting it with a target protein, researchers can create an affinity matrix that selectively binds the protein of interest. This allows for efficient purification of the target protein for further analysis or applications.

Thiocyanic acid, p-aminophenyl ester, also known as 4-aminophenyl thiocyanate, is an organic compound with the molecular formula C₇H₆N₂S. It has a molecular weight of approximately 150.2 g/mol and is characterized by its aromatic structure, which includes a thiocyanate functional group attached to a p-aminophenyl moiety. The compound appears as a solid with a density of about 1.3 g/cm³ and has notable chemical properties that make it a subject of interest in various fields, including medicinal chemistry and materials science .

There is no current research available on the specific mechanism of action of PTIC. However, related isothiocyanates can react with nucleophiles within cells, potentially disrupting protein function or acting as enzyme inhibitors [].

Information regarding the safety hazards of PTIC is limited. Due to the presence of the isothiocyanate group, it's advisable to handle it with caution, as similar compounds can be irritants and may exhibit moderate toxicity [].

Due to its functional groups:

  • Nucleophilic Substitution: The thiocyanate group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, the ester bond can be hydrolyzed to produce p-aminophenol and thiocyanic acid.
  • Reduction Reactions: The nitro group in related compounds can be reduced to an amine, which can further react with thiocyanic acid derivatives.

These reactions highlight the compound's reactivity and potential for further transformation into more complex structures .

Thiocyanic acid, p-aminophenyl ester exhibits various biological activities that make it relevant in pharmacology:

  • Antimicrobial Properties: Some studies suggest that compounds containing thiocyanate groups may exhibit antimicrobial activity against certain bacteria and fungi.
  • Cytotoxicity: Preliminary research indicates that this compound may have cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in disease processes, although more detailed studies are needed to elucidate these mechanisms .

Several methods exist for synthesizing thiocyanic acid, p-aminophenyl ester:

  • Esterification Reaction: The reaction between p-aminophenol and thiocyanic acid under controlled conditions can yield the ester directly.
  • Nucleophilic Aromatic Substitution: Starting from an appropriate halogenated aromatic compound, nucleophilic substitution with thiocyanate ions can lead to the formation of the desired ester.
  • Condensation Reactions: Utilizing various coupling agents can facilitate the condensation of p-aminophenol with thiocyanic acid derivatives to form the ester .

Thiocyanic acid, p-aminophenyl ester finds applications in several areas:

  • Pharmaceuticals: Its potential antimicrobial and anticancer properties make it a candidate for drug development.
  • Agricultural Chemicals: It may be used in developing pesticides or herbicides due to its biological activity.
  • Material Science: The compound could serve as a precursor for synthesizing polymers or other materials with specific functional properties .

Interaction studies involving thiocyanic acid, p-aminophenyl ester focus on its reactivity with biological molecules:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its potential therapeutic effects.
  • Metabolic Pathways: Understanding how this compound is metabolized within biological systems can help predict its efficacy and safety as a pharmaceutical agent.
  • Synergistic Effects: Researching combinations with other compounds may reveal enhanced biological activity or reduced toxicity profiles .

Similar Compounds

Several compounds exhibit structural similarities to thiocyanic acid, p-aminophenyl ester. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Thiocyanic acid, 3-aminophenyl esterC₇H₆N₂SDifferent position of amino group on phenyl ring
Thiocyanic acid, phenyl esterC₇H₅NSLacks amino group; only contains phenyl structure
Thiocyanic acid, 4-methoxyphenyl esterC₈H₉N₂OSContains methoxy group; alters solubility and reactivity

These compounds share the thiocyanate functional group but differ in their substituents on the aromatic ring, which affects their chemical behavior and biological activity. Thiocyanic acid, p-aminophenyl ester stands out due to its specific amino substitution pattern, which influences its interaction with biological targets .

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

2987-46-4

Wikipedia

Thiocyanic acid, p-aminophenyl ester

Dates

Last modified: 08-15-2023

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